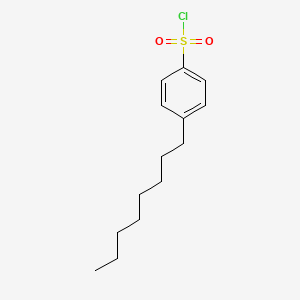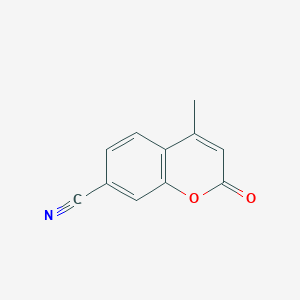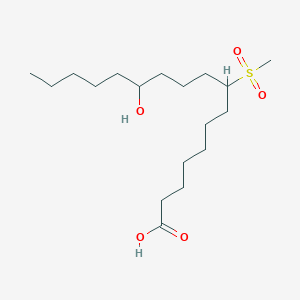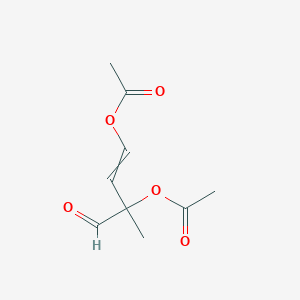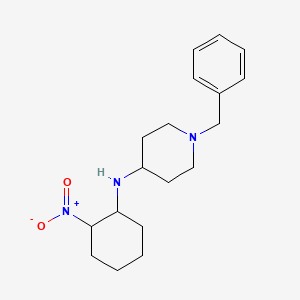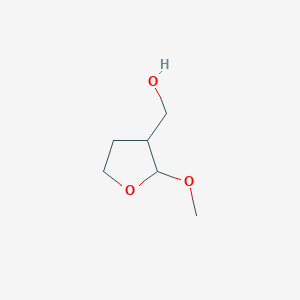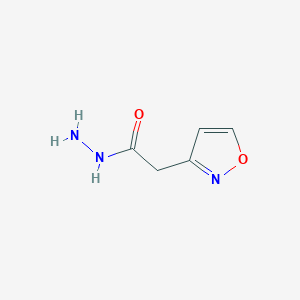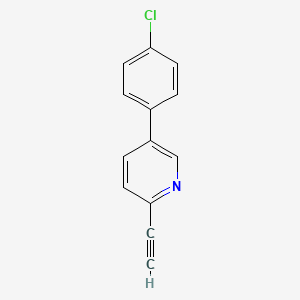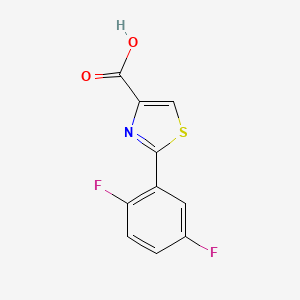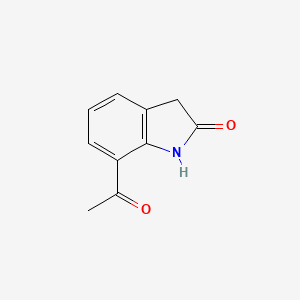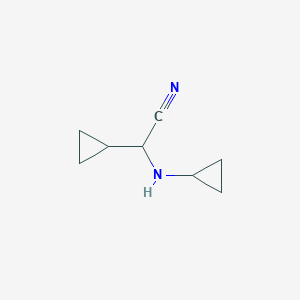
2-methoxy-1-pyridin-3-ylcyclohexan-1-ol
Overview
Description
2-methoxy-1-pyridin-3-ylcyclohexan-1-ol is a chiral compound that features a methoxy group and a pyridyl group attached to a cyclohexanol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-1-pyridin-3-ylcyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate cyclohexanone derivative and a pyridyl-containing reagent.
Reaction Conditions: The reaction is often carried out under anhydrous conditions with a suitable base to facilitate the nucleophilic addition of the pyridyl group to the cyclohexanone.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Automated Processes: Implementing automated processes for precise control of reaction conditions.
Quality Control: Ensuring high purity and yield through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-1-pyridin-3-ylcyclohexan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The methoxy and pyridyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-methoxy-1-pyridin-3-ylcyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxy-1-pyridin-3-ylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-1-(pyrid-2-yl)cyclohexanol
- 2-Methoxy-1-(pyrid-4-yl)cyclohexanol
- 2-Methoxy-1-(quinolin-3-yl)cyclohexanol
Uniqueness
2-methoxy-1-pyridin-3-ylcyclohexan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-methoxy-1-pyridin-3-ylcyclohexan-1-ol |
InChI |
InChI=1S/C12H17NO2/c1-15-11-6-2-3-7-12(11,14)10-5-4-8-13-9-10/h4-5,8-9,11,14H,2-3,6-7H2,1H3 |
InChI Key |
AUBDBVHXHXIDAW-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCCC1(C2=CN=CC=C2)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
